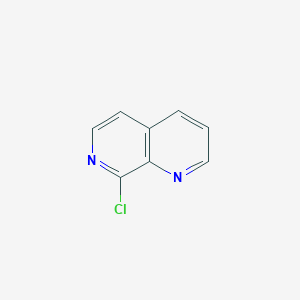

8-Chloro-1,7-naphthyridine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

8-chloro-1,7-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2/c9-8-7-6(3-5-11-8)2-1-4-10-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMSVBSQYYFTDSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=NC=C2)Cl)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60492245 | |

| Record name | 8-Chloro-1,7-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60492245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13058-77-0 | |

| Record name | 8-Chloro-1,7-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60492245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-Chloro-[1,7]naphthyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 8 Chloro 1,7 Naphthyridine and Its Derivatives

General Principles of Naphthyridine Synthesis Relevant to 8-Chloro-1,7-naphthyridine

The synthesis of the 1,7-naphthyridine (B1217170) scaffold, a prerequisite for forming this compound, can be achieved through several established methods in heterocyclic chemistry. These methods often involve the construction of one pyridine (B92270) ring onto a pre-existing one.

Cyclization reactions are a cornerstone of naphthyridine synthesis. A common strategy involves using a substituted aminopyridine as a starting material. For instance, derivatives of 3-aminopyridine are precursors for 1,7-naphthyridines ekb.eg. The relative ease of cyclization can be influenced by the position of the amino group on the initial pyridine ring acs.org. While the Skraup reaction, a classic method for quinoline synthesis, was initially unsuccessful for creating several naphthyridine isomers, modifications have allowed for its application thieme-connect.denih.gov.

The Friedländer annulation is a powerful and widely used method for synthesizing quinolines and, by extension, naphthyridines scispace.comwikipedia.org. This reaction typically involves the condensation of an o-aminoaromatic aldehyde or ketone with a compound containing a reactive α-methylene group, catalyzed by either acid or base connectjournals.com. The development of highly regioselective catalysts has enhanced the utility of this method for preparing specifically substituted naphthyridines organic-chemistry.org. For the synthesis of 1,8-naphthyridines, 2-aminonicotinaldehyde is a common starting material that readily condenses with active methylene compounds connectjournals.com. While many traditional methods require harsh conditions, newer protocols using catalysts like CeCl₃·7H₂O under solvent-free conditions offer a more efficient and environmentally friendly alternative connectjournals.com.

Modern organic synthesis frequently employs metal-catalyzed cross-coupling reactions to construct complex heterocyclic systems. Palladium-catalyzed reactions, for instance, are utilized in the synthesis of 1,5-naphthyridinones from 3-aminopyridines and acrylates nih.gov. These methods offer a high degree of control and allow for the introduction of various substituents onto the naphthyridine core.

The Vilsmeier-Haack reaction is a versatile method for the formylation of activated aromatic and heteroaromatic compounds using the Vilsmeier reagent, typically generated from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) chemistrysteps.comwikipedia.orgijpcbs.com. This reaction can also be employed to achieve cyclization and formylation in a single step, providing a direct route to chloro-formyl naphthyridine derivatives. For example, the reaction of N-(pyridin-2-yl) acetamide with the Vilsmeier reagent leads to the formation of 2-chloro-3-formyl-1,8-naphthyridine researchgate.netresearchgate.netekb.eg. This process involves an electrophilic substitution of the pyridine ring by a chloromethyliminium salt, followed by cyclization and hydrolysis to yield the final aldehyde product wikipedia.org.

| Reaction | Description | Relevance to this compound |

| Friedländer Annulation | Condensation of an o-aminoaromatic aldehyde/ketone with an active methylene compound. | A potential route to the 1,7-naphthyridine core. |

| Vilsmeier-Haack Reaction | Formylation and cyclization of activated aromatic compounds. | Can be used to synthesize chloro-substituted naphthyridine carbaldehydes. |

| Metal-catalyzed Coupling | Formation of C-C and C-N bonds using metal catalysts. | Useful for introducing substituents and building the naphthyridine skeleton. |

Specific Synthetic Routes for this compound Derivatives

While general synthetic strategies provide the foundation, specific routes are required to produce this compound and its derivatives with desired functional groups.

| Compound Name | CAS Number | Molecular Formula |

| This compound-3-amine | 2089649-31-8 | C₈H₆ClN₃ |

| This compound-6-carboxylic Acid | 1019111-25-1 | C₉H₅ClN₂O₂ |

| 4-(8-Chloro-1,7-naphthyridin-6-yl)-cyclohexane-1-carboxylic acid | 880466-46-6 | C₁₅H₁₅ClN₂O₂ |

Synthesis of this compound-6-carboxylic Acid

Cyclization from 2-chloro-3-amino-pyridine

The formation of the 1,7-naphthyridine ring system from a 3-aminopyridine derivative is a well-established strategy in heterocyclic chemistry. ekb.eg The Skraup reaction, a classic method for quinoline synthesis, can be adapted for this purpose. In this reaction, an aminopyridine is heated with glycerol, sulfuric acid, and an oxidizing agent (such as sodium 3-nitrobenzenesulfonate). The glycerol dehydrates to form acrolein, which then undergoes a conjugate addition with the aminopyridine, followed by electrophilic cyclization and oxidation to yield the fused aromatic system.

For the synthesis of a 1,7-naphthyridine, cyclization must occur at the C-4 position of the pyridine ring. Typically, the C-2 position is more reactive towards electrophilic attack. thieme-connect.de Therefore, using a starting material where the C-2 position is blocked, such as 2-chloro-3-amino-pyridine , effectively directs the cyclization to the C-4 position, leading to the formation of the this compound core. thieme-connect.de

| Reaction | Starting Material | Key Reagents | Product |

| Skraup Reaction | 2-chloro-3-amino-pyridine | Glycerol, H₂SO₄, Oxidizing Agent | This compound |

Carboxylation Techniques

Introducing a carboxyl group onto the this compound scaffold can be achieved through various methods. One common strategy involves the oxidation of a precursor alkyl group, typically a methyl group. This can be accomplished by first synthesizing a methyl-substituted naphthyridine via a modified Skraup reaction (e.g., using crotonaldehyde instead of glycerol) and subsequently oxidizing the methyl group to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄).

Alternatively, the carboxyl group can be incorporated during the ring formation process itself using methodologies like the Gould-Jacobs reaction. This approach involves reacting the aminopyridine precursor with a malonic ester derivative, which directly installs a carboalkoxy group at the 3-position of the resulting naphthyridinone ring. wikipedia.org

Reduction Techniques from Intermediates (e.g., this compound-3-carbaldehyde)

The aldehyde functional group on an intermediate like This compound-3-carbaldehyde (B11901805) is a versatile handle for further transformations, particularly reduction. google.com

Reduction to Alcohol: The aldehyde can be readily reduced to a primary alcohol (8-chloro-1,7-naphthyridin-3-yl)methanol using mild reducing agents such as sodium borohydride (NaBH₄) in an alcoholic solvent. For less sensitive substrates, the more powerful lithium aluminum hydride (LiAlH₄) can also be employed.

Reduction to Methyl Group (Deoxygenation): Complete removal of the aldehyde oxygen to form a methyl group can be achieved through two primary methods:

Wolff-Kishner Reduction: This involves the formation of a hydrazone by reacting the aldehyde with hydrazine hydrate, followed by deprotonation and elimination of nitrogen gas under basic conditions at high temperatures, yielding 8-chloro-3-methyl-1,7-naphthyridine.

Clemmensen Reduction: This method employs zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid to reduce the aldehyde to a methyl group.

Synthesis of 8-Chloro-1,7-naphthyridin-4(1H)-one

The synthesis of 4-hydroxy-1,7-naphthyridines, which exist predominantly in their keto tautomeric form, 1,7-naphthyridin-4(1H)-ones, is typically achieved through condensation and thermal cyclization reactions. The Conrad-Limpach and Gould-Jacobs reactions are the most prominent methods. wikipedia.orgsynarchive.com

Conrad-Limpach Synthesis: This method involves the reaction of 2-chloro-3-amino-pyridine with a β-ketoester, such as ethyl acetoacetate. wikipedia.org The initial reaction, typically under acidic or neutral conditions, forms an enamine intermediate. Subsequent heating of this intermediate to high temperatures (around 250 °C), often in a high-boiling inert solvent like mineral oil, induces an intramolecular cyclization with the elimination of ethanol to afford the final 8-Chloro-1,7-naphthyridin-4(1H)-one product. wikipedia.org

Gould-Jacobs Reaction: This related synthesis utilizes diethyl ethoxymethylenemalonate (EMME) as the three-carbon unit. wikipedia.org The reaction begins with the nucleophilic substitution of the ethoxy group of EMME by the amino group of 2-chloro-3-amino-pyridine . The resulting intermediate is then cyclized thermally, typically in diphenyl ether, to give ethyl 8-chloro-4-hydroxy-1,7-naphthyridine-3-carboxylate. Subsequent saponification and decarboxylation yield the target 8-Chloro-1,7-naphthyridin-4(1H)-one . wikipedia.orgablelab.eu

Synthesis of this compound-3-carbaldehyde and its Esters

This compound-3-carbaldehyde is recognized as a crucial synthetic intermediate. google.com Its synthesis often relies on formylation-cyclization reactions of activated pyridine precursors.

Utilizing 2-chloro-3-amino-pyridine as Starting Material

The Vilsmeier-Haack reaction is a powerful method for both formylating an aromatic ring and effecting cyclization in a single pot. wikipedia.orgijpcbs.com For the synthesis of chloro-formyl naphthyridines, a protected form of the aminopyridine is used. ekb.eg The starting material, 2-chloro-3-amino-pyridine , is first acylated, for instance, to form N-(2-chloro-pyridin-3-yl)acetamide. This acetamide is then treated with the Vilsmeier reagent, a chloroiminium ion typically generated from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). wikipedia.org This triggers an intramolecular electrophilic cyclization followed by formylation to yield This compound-3-carbaldehyde . eurjchem.comsemanticscholar.org

To obtain the corresponding esters, the aldehyde can be oxidized to this compound-3-carboxylic acid, which is then subjected to standard esterification conditions (e.g., Fischer esterification with an alcohol in the presence of an acid catalyst).

Amino Group Protection Strategies

In many synthetic routes, particularly those involving highly reactive reagents like the Vilsmeier reagent, the protection of the amino group on the pyridine ring is essential. libretexts.org This strategy prevents undesired side reactions and helps direct the desired chemical transformation. libretexts.orgresearchgate.net

For the Vilsmeier-Haack cyclization described above, the amino group of 2-chloro-3-amino-pyridine is protected as an amide, most commonly an acetamide. This is achieved by reacting the aminopyridine with an acylating agent like acetic anhydride or acetyl chloride. The resulting N-(2-chloro-pyridin-3-yl)acetamide serves two key functions:

It deactivates the amino group, preventing it from reacting directly with the electrophilic Vilsmeier reagent.

The acetyl group itself becomes an integral part of the reaction, providing two carbon atoms for the formation of the new pyridine ring during the cyclization step.

| Starting Material | Protection Reagent | Protected Intermediate | Purpose of Protection |

| 2-chloro-3-amino-pyridine | Acetic Anhydride | N-(2-chloro-pyridin-3-yl)acetamide | Prevent side reactions; participate in Vilsmeier-Haack cyclization. |

Reaction with Hydroformylation Reagents

Hydroformylation, also known as the oxo process, is a significant industrial reaction that adds a formyl group (-CHO) and a hydrogen atom across a carbon-carbon double bond, typically in alkenes, to produce aldehydes. wikipedia.org The reaction requires a transition metal catalyst, carbon monoxide, and hydrogen. wikipedia.org While it is a cornerstone of industrial organic synthesis for producing aldehydes from alkenes, its application directly to aromatic heterocyclic systems like this compound is not a standard transformation. wikipedia.org

The hydroformylation reaction is fundamentally designed for the functionalization of unsaturated C-C bonds. wikipedia.org The aromatic nature of the naphthyridine ring system imparts a high degree of stability, making it resistant to the conditions typically employed for hydroformylation. There is limited scientific literature describing the direct hydroformylation of the naphthyridine core itself. Instead, this reaction would be applicable to derivatives of this compound that possess an alkene substituent on the ring system. In such cases, the reaction would proceed on the side-chain double bond, leaving the aromatic core intact.

Cyclization with Acrylate Compounds

The construction of the naphthyridine skeleton can be achieved through cyclization reactions involving suitably functionalized pyridines and compounds containing a three-carbon chain, such as acrylate derivatives. A prominent example of this strategy is analogous to the Gould-Jacobs reaction, which typically involves the condensation of an aminopyridine with a malonic acid derivative, followed by thermal cyclization. ekb.eg

A related and more modern approach involves a palladium-catalyzed Heck reaction followed by cyclization. For instance, a substituted aminopyridine can be coupled with an acrylate ester like methyl acrylate. nih.gov This forms an intermediate that, upon subsequent acid-catalyzed cyclization, can generate the second ring of the naphthyridine system. nih.gov While specific examples for the 8-chloro-1,7-isomer are not prevalent, the synthesis of a 1,5-naphthyridine (B1222797) derivative has been demonstrated using a Heck reaction between 2-bromo-6-fluoropyridin-3-amine and methyl acrylate, which proceeds in good yield. nih.gov This methodology illustrates the viability of using acrylate compounds as key building blocks for the pyridone ring fused to the initial pyridine.

Another relevant reaction involves the addition of N-benzyl-chromenopyridines to methyl propiolate, an alkyne analogue of acrylate, which proceeds at room temperature under acid catalysis to yield N-vinyl derivatives. mdpi.com

Considerations for Industrial Production

The choice of reagents and solvents is also critical. For example, replacing triethyl orthoformate with dimethylformamide dialkylacetal in a key step can lead to higher yields and shorter reaction times. google.com Furthermore, methodologies like the Gould-Jacobs reaction have been successfully scaled to produce compounds on a multi-kilogram scale, demonstrating their industrial applicability. nih.gov Process safety evaluations, including thermal stability studies of intermediates and reactions, are essential to prevent runaway reactions on a large scale.

Synthesis of Ethyl this compound-3-carboxylate

The synthesis of ethyl this compound-3-carboxylate can be achieved through a sequence that first constructs the naphthyridine ring system with the desired carboxylate group, followed by chlorination. A common and effective method for forming the core structure is the Gould-Jacobs reaction. ekb.eg

This reaction begins with the condensation of a 3-aminopyridine derivative with diethyl ethoxymethylenemalonate (EMME). ekb.eg The resulting intermediate undergoes thermal cyclization at high temperatures, often in a high-boiling solvent like diphenyl ether, to yield an ethyl 4-oxo-1,4-dihydro-1,7-naphthyridine-3-carboxylate. ekb.eg The position of the nitrogen atom in the starting aminopyridine dictates the resulting naphthyridine isomer; 3-aminopyridines are used to generate 1,7-naphthyridines. ekb.eg

Once the 8-hydroxy-1,7-naphthyridine-3-carboxylate core is formed (as the 8-oxo tautomer), the hydroxyl group can be converted to the target chloro group. This is typically accomplished using standard chlorinating agents such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). nih.gov Heating the hydroxy-naphthyridine with one of these reagents effectively substitutes the hydroxyl group with a chlorine atom to afford the final product, ethyl this compound-3-carboxylate.

Synthesis of 5-Bromo-8-chloro-1,7-naphthyridine

The synthesis of 5-bromo-8-chloro-1,7-naphthyridine, a doubly halogenated derivative, can be approached in two primary ways: by incorporating the bromine atom into the starting materials before ring formation, or by direct bromination of the pre-formed this compound scaffold.

In the first strategy, a brominated aminopyridine serves as the precursor. For example, a reaction sequence analogous to the Skraup or Friedländer synthesis could be employed, starting with a 3-amino-5-bromopyridine derivative. Cyclization with a suitable three-carbon synthon would construct the second ring, leading to a 5-bromo-8-hydroxy-1,7-naphthyridine intermediate. Subsequent chlorination of the 8-hydroxy group, as described previously, would yield the desired 5-bromo-8-chloro-1,7-naphthyridine. nih.gov The synthesis of a related 4-oxo-1,8-naphthyridine derivative from 5-bromo-2-aminopyridine demonstrates the feasibility of carrying a bromine substituent through the cyclization process. ekb.eg

The second approach involves the electrophilic aromatic substitution of this compound. The naphthyridine ring is an electron-deficient system, which can make direct halogenation challenging. However, under appropriate conditions, direct bromination may be possible using a potent brominating agent, such as N-bromosuccinimide (NBS), often in the presence of an acid catalyst. The position of bromination (regioselectivity) would be directed by the electronic effects of the chlorine atom and the two nitrogen atoms in the bicyclic system.

Advanced Synthetic Strategies and Future Directions in this compound Synthesis

Modern synthetic chemistry offers a range of advanced strategies that can be applied to the synthesis of this compound and its analogues, aiming for higher efficiency, sustainability, and molecular diversity. Future developments in this area are likely to focus on the adoption of these innovative methods.

One major area of advancement is the use of multicomponent reactions (MCRs). rsc.org MCRs are one-pot processes where three or more reactants combine to form a product that contains substantial portions of all the starting materials. ekb.eg These reactions are highly atom-economical and efficient for rapidly building molecular complexity, making them ideal for creating diverse libraries of naphthyridine derivatives. rsc.org

Another key strategy is the application of novel catalytic systems and reaction media. For example, the use of ionic liquids as both green solvents and catalysts in reactions like the Friedländer synthesis has been shown to provide high yields and allow for catalyst recycling. nih.gov Microwave-assisted synthesis has also emerged as a powerful tool, significantly reducing reaction times for key steps in naphthyridine synthesis from hours to minutes. scielo.org.mx

Future directions may involve the application of late-stage functionalization techniques, such as C-H activation, to directly install substituents onto the naphthyridine core, avoiding the need for lengthy de novo syntheses. The development of highly reactive intermediates, like the bench-stable 1,6-naphthyridine-5,7-ditriflates which can be functionalized in a one-pot, two-step manner, provides a pathway to rapidly access a wide array of derivatives. acs.org

Optimization of Reaction Conditions and Reagents

The optimization of reaction conditions and reagents is crucial for maximizing the yield, purity, and efficiency of any synthetic route to this compound. This involves systematically varying parameters such as solvent, catalyst, temperature, reaction time, and the nature of the reagents.

The choice of solvent can have a profound impact on reaction outcomes. In the synthesis of 1,8-naphthyridines via the Friedländer reaction, a screen of various basic ionic liquids found that 1,3-dibutyl-2-methylimidazolium imidazolide ([Bmmim][Im]) was a superior catalyst and solvent, likely due to its stronger basicity. acs.org This highlights the potential for task-specific ionic liquids to enhance reaction efficiency.

Catalyst selection is another critical parameter. The Friedländer reaction, a common method for naphthyridine synthesis, has traditionally used hazardous and non-reusable acid or base catalysts. nih.gov The shift towards recyclable catalysts like ionic liquids represents a significant optimization. nih.gov

The following table summarizes the optimization of the Friedländer reaction for the synthesis of 2,3-diphenyl-1,8-naphthyridine using different ionic liquid catalysts.

| Entry | Catalyst | Time (h) | Yield (%) |

|---|---|---|---|

| 1 | [Bmmim][Im] | 24 | 92 |

| 2 | [Bmmim][OAc] | 24 | 85 |

| 3 | [Bmmim][OH] | 24 | 81 |

| 4 | [Bmmim][BF4] | 24 | 25 |

Data sourced from a study on the synthesis of 1,8-Naphthyridines. acs.org

Green Chemistry Approaches in Naphthyridine Synthesis

While specific green synthetic methodologies targeting this compound are not extensively detailed in the current body of scientific literature, the broader family of 1,7-naphthyridines has been the subject of eco-friendly synthetic explorations. These methods provide a foundational framework for the potential development of greener routes to this compound. Key green chemistry strategies that have been successfully employed for the synthesis of related naphthyridine scaffolds include microwave-assisted synthesis, the use of environmentally benign solvents, and the development of one-pot multicomponent reactions.

One notable green approach involves the microwave-promoted synthesis of 1,7-naphthyridine and its derivatives. sphinxsai.com This method offers significant advantages over conventional heating, including dramatically reduced reaction times, increased product yields, and enhanced purity of the final compounds. sphinxsai.com Microwave-induced organic synthesis is considered a facet of green chemistry due to its efficiency and energy conservation. sphinxsai.com

For instance, an efficient and environmentally friendly synthesis of the parent 1,7-naphthyridine has been developed starting from 2-cyano-3-pyridylacetonitrile. sphinxsai.com This multi-step synthesis utilizes microwave irradiation in the final step to facilitate the oxidation of a dihydrazino intermediate to the unsubstituted 1,7-naphthyridine. sphinxsai.com The reaction is described as simple, mild, and efficient from a green chemistry perspective. sphinxsai.com

The initial steps of this synthesis involve the cyclization of 2-cyano-3-pyridylacetonitrile to 6-amino-8-bromo-1,7-naphthyridine using hydrogen bromide. sphinxsai.com This bromo-derivative is a key intermediate that could potentially be a precursor for this compound, although the direct chlorination or a similar cyclization with a chlorine source is not explicitly described. The subsequent steps involve reaction with hydrazine hydrate to form 6,8-dihydrazino-1,7-naphthyridine, which is then oxidized under microwave conditions to yield 1,7-naphthyridine. sphinxsai.com

Microwave-Assisted Synthesis of 1,7-Naphthyridine

| Step | Starting Material | Reagents | Conditions | Product | Key Features |

|---|---|---|---|---|---|

| 1 | 2-cyano-3-pyridylacetonitrile | Hydrogen bromide | Cyclization | 6-amino-8-bromo-1,7-naphthyridine | Formation of the naphthyridine core |

| 2 | 6-amino-8-bromo-1,7-naphthyridine | Hydrazine hydrate | Conventional heating | 6,8-dihydrazino-1,7-naphthyridine | Intermediate for final oxidation |

| 3 | 6,8-dihydrazino-1,7-naphthyridine | Copper sulfate | Microwave irradiation (boiling for 3 minutes) | 1,7-Naphthyridine | Eco-friendly, rapid, and efficient final step |

Another significant advancement in the green synthesis of naphthyridines is the utilization of water as a solvent. The Friedländer reaction, a classical method for synthesizing quinolines and naphthyridines, has been adapted to be performed in water, which is a cost-effective, safe, and environmentally benign solvent. nih.gov This approach has been successfully applied to the gram-scale synthesis of 1,8-naphthyridines using an inexpensive and biocompatible ionic liquid, choline hydroxide, as a catalyst. nih.gov This marks the first report of synthesizing naphthyridines in water and offers a one-step reaction with relatively easy product separation. nih.gov While this method has been demonstrated for the 1,8-isomer, its principles could potentially be extended to the synthesis of 1,7-naphthyridines.

Research Findings on Green Naphthyridine Synthesis

| Green Chemistry Approach | Naphthyridine Isomer | Key Findings | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | 1,7-Naphthyridine | Efficient, clean, and environmentally benign method with excellent yields and high purity. sphinxsai.com | sphinxsai.com |

| Solvent-Free Solid-State Synthesis | 1,8-Naphthyridine (B1210474) derivatives | Eco-friendly synthesis of 1,8-naphthyridine 5-aryl-1,3,4-oxadiazole derivatives. dntb.gov.ua | dntb.gov.ua |

| Friedländer Reaction in Water | 1,8-Naphthyridine | Gram-scale synthesis using a choline hydroxide catalyst, avoiding hazardous organic solvents. nih.gov | nih.gov |

| Catalyst-Free One-Pot Synthesis | 1,8-Naphthyridine derivatives | Microwave-irradiated, catalyst-free, one-pot synthesis with simple handling and fast reaction times. ekb.eg | ekb.eg |

Furthermore, catalyst-free, one-pot syntheses of 1,8-naphthyridine analogs have been reported, often utilizing microwave irradiation to drive the reactions. ekb.eg These methods are characterized by their simplicity, rapid reaction times, good yields, and mild reaction conditions, all of which are hallmarks of green chemistry. ekb.eg The development of such multicomponent reactions, where multiple starting materials react in a single step to form a complex product, is highly desirable as it reduces the number of synthetic steps, minimizes waste, and saves time and resources.

While the direct application of these green methodologies to the synthesis of this compound remains an area for future research, the successful implementation of microwave-assisted synthesis, the use of water as a solvent, and the design of one-pot reactions for closely related naphthyridine isomers provide a strong impetus for the development of more sustainable routes to this specific compound.

Biological Activity and Pharmacological Potential of 8 Chloro 1,7 Naphthyridine Analogues

Antimicrobial Properties

The urgent need for new antimicrobial agents, driven by the rise of drug-resistant microorganisms, has spurred research into various chemical scaffolds, including naphthyridines. scilit.commdpi.com Derivatives of this class have demonstrated notable antibacterial and antifungal activities.

Analogues of naphthyridine have shown varied efficacy against a range of Gram-positive and Gram-negative bacteria. For instance, certain hydrazono and azo derivatives of 1,8-naphthyridine (B1210474) containing a 4-chlorophenyl ring were found to be highly active against Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. nih.gov Another study highlighted that the 1,8-naphthyridine quinolone antimicrobial, PD 131628, was as or more active than ciprofloxacin (B1669076) against E. coli and significantly more active against staphylococci. nih.gov

However, not all derivatives exhibit direct antibacterial action. A study evaluating 7-acetamido-1,8-naphthyridin-4(1H)-one and 3-trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide found they had no clinically relevant antibacterial activity on their own, with Minimum Inhibitory Concentration (MIC) values greater than or equal to 1,024 µg/mL against multi-resistant strains of E. coli, P. aeruginosa, and S. aureus. mdpi.comnih.gov In contrast, 2-chloro-1,8-naphthyridine-3-carbaldyhyde showed moderate activity against E. coli and high activity against S. pyogenes. nih.gov

| Compound | Bacterial Strain | Activity Level |

|---|---|---|

| 1,8-naphthyridine derivatives with 4-chlorophenyl ring | S. aureus, E. coli, P. aeruginosa | Active, comparable to ampicillin (B1664943) nih.gov |

| PD 131628 | E. coli, Staphylococci | More active than ciprofloxacin nih.gov |

| 2-chloro-1,8-naphthyridine-3-carbaldyhyde | E. coli | Moderate nih.gov |

| 7-acetamido-1,8-naphthyridin-4(1H)-one | E. coli, S. aureus, P. aeruginosa (multi-resistant) | No direct activity (MIC ≥ 1,024 µg/mL) mdpi.comnih.gov |

| 3-trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide | E. coli, S. aureus, P. aeruginosa (multi-resistant) | No direct activity (MIC ≥ 1,024 µg/mL) mdpi.comnih.gov |

The antimicrobial spectrum of naphthyridine analogues extends to fungal pathogens. Certain derivatives have been screened for their activity against fungi such as Aspergillus niger and Candida albicans. nih.gov Specifically, 1,8-naphthyridine derivatives featuring a 4-chlorophenyl ring demonstrated notable antifungal activity, comparable to the standard drug griseofulvin. nih.gov Additionally, propionamide, pentanamide, and benzamide (B126) derivatives of 5-(2-phenyl-1,8-naphthyridine-3-yl)-1,3,4-oxadiazole-2-amine exhibited high antifungal activity. nih.gov

The antibacterial effects of many naphthyridine derivatives are attributed to their ability to interfere with essential bacterial processes, particularly DNA replication. nih.gov A primary mechanism is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA coiling, uncoiling, and repair. mdpi.comnih.gov

DNA Gyrase and Topoisomerase IV Inhibition : The foundational 1,8-naphthyridine antibacterial, nalidixic acid, selectively blocks bacterial DNA replication by inhibiting the A subunit of DNA gyrase. nih.gov More advanced analogues, such as enoxacin (B1671340) and gemifloxacin, also target DNA gyrase and topoisomerase IV, leading to bacterial cell death. nih.gov This enzymatic inhibition is a shared mechanism with fluoroquinolone antibiotics, suggesting a similar mode of action. mdpi.comnih.gov

Efflux Pump Inhibition : Bacterial resistance to antibiotics is often mediated by efflux pumps, which expel antimicrobial agents from the cell. Some 1,8-naphthyridinesulfonamides have been shown to counteract this resistance mechanism. nih.gov While not directly bactericidal, these compounds can inhibit the NorA efflux pump in S. aureus. nih.gov This inhibition restores the efficacy of other antibiotics that would otherwise be removed by the pump.

A significant area of interest is the ability of certain naphthyridine analogues to enhance the activity of conventional antibiotics, a phenomenon known as synergism. mdpi.comnih.gov This is particularly relevant for combating multi-resistant bacterial strains.

Studies have shown that while some 1,8-naphthyridine derivatives lack intrinsic antibacterial activity, they can potentiate the effects of fluoroquinolones like norfloxacin, ofloxacin, and lomefloxacin. mdpi.comnih.gov When used in combination at subinhibitory concentrations, these naphthyridines significantly reduce the MIC of the fluoroquinolones against multi-resistant S. aureus, P. aeruginosa, and E. coli. mdpi.comnih.gov This synergistic interaction is believed to stem from the chemical and mechanistic similarities between the two classes of compounds, both of which can target bacterial topoisomerases. mdpi.comnih.gov This suggests that such naphthyridine derivatives could be developed as adjuvants to antibacterial drugs, revitalizing the effectiveness of existing antibiotics against resistant pathogens. mdpi.comnih.gov

| Antibiotic | Bacterial Strain | MIC of Antibiotic Alone | MIC of Antibiotic with 1,8-NA |

|---|---|---|---|

| Ofloxacin | E. coli 06 | 32 | 4 |

| Lomefloxacin | E. coli 06 | 16 | 2 |

Anticancer and Antitumor Activities

Beyond their antimicrobial properties, 1,8-naphthyridine derivatives have emerged as a promising scaffold for the development of anticancer agents. nih.govekb.egekb.eg These compounds can exert their antitumor effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes involved in cancer progression like topoisomerases and protein kinases. ekb.egekb.eg

Numerous synthesized 1,8-naphthyridine analogues have been evaluated for their in vitro cytotoxicity against various human cancer cell lines. nih.gov Halogen-substituted 1,8-naphthyridine-3-carboxamide derivatives, in particular, have demonstrated potent activity. nih.gov For example, one such compound (compound 47 in the study) showed half-maximal inhibitory concentrations (IC₅₀) of 0.41 µM and 0.77 µM against MIAPaCa (pancreatic cancer) and K-562 (leukemia) cell lines, respectively. nih.gov Another derivative (compound 36) had an IC₅₀ of 1.19 µM on the PA-1 (ovarian cancer) cell line. nih.gov Furthermore, an unsubstituted 1,8-naphthyridine-C-3'-heteroaryl derivative (compound 29) displayed potent cytotoxicity with IC₅₀ values of 0.41 µM and 1.4 µM on PA-1 and SW620 (colon cancer) cell lines, respectively. nih.gov

| Compound Type | Cell Line | IC₅₀ (µM) |

|---|---|---|

| Halogen substituted 1,8-naphthyridine-3-carboxamide (Compound 47) | MIAPaCa (Pancreatic) | 0.41 |

| K-562 (Leukemia) | 0.77 | |

| Halogen substituted 1,8-naphthyridine-3-carboxamide (Compound 36) | PA-1 (Ovarian) | 1.19 |

| Unsubstituted 1,8-naphthyridine-C-3'-heteroaryl (Compound 29) | PA-1 (Ovarian) | 0.41 |

| SW620 (Colon) | 1.4 |

Potential Therapeutic Applications in Specific Cancers

Naphthyridine analogues have demonstrated cytotoxic activity against a diverse range of human cancer cell lines, indicating a broad potential for therapeutic applications in oncology. nih.govekb.eg Research has shown these compounds to be effective against breast cancer cell lines (MCF-7, HBL-100), pancreatic cancer (MIAPaCa), chronic myelogenous leukemia (K-562), ovarian cancer (PA-1), colon cancer (SW620), oral cancer (KB), lung cancer (A549), cervical cancer (HeLa, SiHa), and liver cancer (HepG2). nih.govekb.egtandfonline.comresearchgate.netnih.gov

For instance, certain halogen-substituted 1,8-naphthyridine-3-carboxamide derivatives have shown potent activity against MIAPaCa and K-562 cancer cell lines. nih.gov Another 1,8-naphthyridine-3-carboxamide compound exhibited high cytotoxicity in the HBL-100 breast cancer cell line. researchgate.net Similarly, newly synthesized 2-phenyl-7-methyl-1,8-naphthyridine derivatives displayed significant anticancer activity against the MCF7 breast cancer cell line, with some derivatives showing better activity than the reference drug staurosporine. researchgate.net Pyrazolo-naphthyridine derivatives have also been identified as potent agents against both cervical (HeLa) and breast (MCF-7) cancer cells. nih.gov

| Naphthyridine Analogue Type | Cancer Cell Line | Reported Activity (IC₅₀) | Source |

|---|---|---|---|

| Halogen substituted 1,8-naphthyridine-3-caboxamide (Compound 47) | MIAPaCa (Pancreatic) | 0.41 µM | nih.gov |

| Halogen substituted 1,8-naphthyridine-3-caboxamide (Compound 47) | K-562 (Leukemia) | 0.77 µM | nih.gov |

| 1,8-naphthyridine-C-3'-heteroaryl derivative (Compound 29) | PA-1 (Ovarian) | 0.41 µM | nih.gov |

| 1,8-naphthyridine-C-3'-heteroaryl derivative (Compound 29) | SW620 (Colon) | 1.4 µM | nih.gov |

| 1,8-naphthyridine-3-carboxamide (Compound 12) | HBL-100 (Breast) | 1.37 µM | researchgate.net |

| 1,8-naphthyridine-3-carboxamide (Compound 17) | KB (Oral) | 3.7 µM | researchgate.net |

| 1,8-naphthyridine-3-carboxamide (Compound 22) | SW-620 (Colon) | 3.0 µM | researchgate.net |

| Phenyl-quinoline-benzamide- nih.govnih.gov-naphthyridine (Compound 5b) | MCF-7 (Breast) | 11.25 µM | tandfonline.com |

| Imidazo[1,2-a] nih.govnih.gov-naphthyridine (Compound 5e) | A549 (Lung) | 23.19 µM | tandfonline.com |

| Imidazo[1,2-a] nih.govnih.gov-naphthyridine (Compound 5e) | SiHa (Cervical) | 29.22 µM | tandfonline.com |

Mechanisms of Anticancer Action

The anticancer effects of naphthyridine analogues are exerted through multiple mechanisms of action, targeting various critical cellular processes. ekb.eg

Apoptosis Induction and Cell Cycle Arrest : Several naphthyridine derivatives have been shown to induce programmed cell death (apoptosis) and cause cell cycle arrest in cancer cells. ekb.eg For example, pyrazolo-naphthyridine derivatives were found to induce G0/G1 cell cycle arrest in HeLa and MCF-7 cells. nih.gov This was accompanied by morphological features of apoptosis, a decrease in mitochondrial membrane potential, and increased levels of activated caspase-9 and -3/7, confirming the induction of the intrinsic apoptotic pathway. nih.gov The compound 8-Chloro-cAMP has also been shown to induce morphological and biochemical effects resembling apoptosis in MCF-7 cells. nih.gov

Topoisomerase I and II Inhibition : Naphthyridine derivatives can function as inhibitors of topoisomerase I and II, enzymes crucial for DNA replication and transcription. ekb.egnih.gov By inhibiting these enzymes, the compounds can lead to DNA damage and cell death. mdpi.com Voreloxin (B1683919), a 1,8-naphthyridine derivative investigated for acute myeloid leukemia, exerts its cytotoxic effect by inhibiting the topoisomerase II enzyme. ekb.eg

Protein Kinase Inhibition : Inhibition of protein kinases is a key mechanism for the anticancer activity of many naphthyridine analogues. ekb.egrsc.org These enzymes are critical regulators of cell signaling pathways involved in cell proliferation, differentiation, and survival. nih.govnih.gov Certain 8-amino-substituted 2-phenyl-2,7-naphthyridinone derivatives have been identified as new c-Kit and VEGFR-2 kinase inhibitors. nih.gov Other naphthyridinone derivatives have been developed as potent and selective inhibitors of PKMYT1, a crucial regulator of the cell cycle, demonstrating antitumor efficacy. nih.gov The 2,6-naphthyridine (B1209661) scaffold has also been identified as a source of protein kinase D (PKD) inhibitors. acs.org

DNA Intercalation : Some naphthyridine derivatives can insert themselves between the base pairs of DNA, a process known as intercalation. ekb.eg This interaction can disrupt DNA replication and transcription, ultimately leading to cell death. nih.gov The anticancer agent voreloxin functions as a DNA intercalating agent in addition to its role as a topoisomerase II inhibitor. ekb.eg Studies with pyrazolo-pyridine and pyrazolo-naphthyridine derivatives have demonstrated an intercalative mode of binding to DNA, which contributes to their DNA-damaging effects and subsequent induction of apoptosis. nih.gov

Angiogenesis, Ras Protein, and Telomerase Inhibition : Reviews of 1,8-naphthyridine derivatives have highlighted their potential to act through other important anticancer mechanisms, including the inhibition of angiogenesis (the formation of new blood vessels), the inhibition of Ras proteins (key signaling molecules in cancer), and the inhibition of telomerase (an enzyme involved in cellular immortality). ekb.eg

Anti-inflammatory Activities

Analogues of the naphthyridine scaffold have demonstrated significant anti-inflammatory properties. researchgate.nettandfonline.comnih.gov Certain 1,8-naphthyridine derivatives have been evaluated for their anti-inflammatory activity, which has been linked to the downregulation of proinflammatory cytokines. nih.gov Additionally, a new class of substituted 5-amino nih.govnih.govcapes.gov.brtriazolo[4,3-a] nih.govnih.govnaphthyridine-6-carboxamides exhibited very interesting anti-inflammatory properties in rat models. nih.gov The broad spectrum of activities associated with the 1,8-naphthyridine core includes potent anti-inflammatory effects, making it a valuable scaffold in therapeutic research. mdpi.comresearchgate.net

Antiviral Activities

The antiviral potential of naphthyridine derivatives is well-documented, particularly their activity against the Human Immunodeficiency Virus (HIV). tandfonline.comnih.gov A series of 8-hydroxy- nih.govnih.gov-naphthyridine derivatives have been designed and synthesized as novel and potent inhibitors of HIV-1 integrase. capes.gov.brnih.gov These compounds specifically inhibit the strand transfer step of the viral integration process. capes.gov.br One such derivative demonstrated an IC₅₀ of 10 nM for inhibiting the integrase-catalyzed process and was able to inhibit 95% of HIV-1 infection spread in cell culture at a concentration of 0.39 µM. capes.gov.brnih.gov These compounds were among the first HIV-1 integrase strand transfer inhibitors (INSTIs) to show anti-HIV activity in animal models. nih.gov

Immunomodulatory Effects

Naphthyridine analogues have been shown to possess immunomodulatory properties, with the ability to influence the activity of the immune system. tandfonline.comnih.gov A 1,2-dihydro-4-hydroxy-2-oxo-1,8-naphthyridine-3-carboxamide derivative, known as VL15, was developed as a selective cannabinoid CB2 receptor compound and assessed for its immunomodulatory effects. nih.gov The CB2 receptor is primarily expressed in immune cells, and its activation is linked to protective functions in neurological disorders with an autoimmune component, such as multiple sclerosis. nih.govplos.org

The compound VL15 was found to reduce the proliferation of peripheral blood mononuclear cells (PBMCs), block cell cycle progression, and down-regulate T cell activation markers. nih.gov It also decreased the expression of key phosphorylated proteins in inflammatory signaling pathways, including NF-kB, IKKαβ, IKBα, ERK, and Akt. nih.gov These findings suggest that by controlling the immune response, such compounds may have potential applications in treating immune-mediated pathologies. nih.gov

Other Reported Biological Activities

The versatile 1,8-naphthyridine scaffold and its analogues have been associated with a myriad of other biological activities beyond their anticancer, anti-inflammatory, antiviral, and immunomodulatory effects. tandfonline.comresearchgate.netnih.gov

Antitubercular Activity : Several series of 1,8-naphthyridine derivatives have been synthesized and evaluated for their activity against Mycobacterium tuberculosis. nih.gov One study on 1,8-naphthyridine-3-carbonitrile (B1524053) analogues found that the compound ANA-12 demonstrated prominent anti-tuberculosis activity with a Minimum Inhibitory Concentration (MIC) of 6.25 μg/mL against the H37Rv strain. rsc.org Other analogues also displayed moderate to good activity. rsc.orgresearchgate.net

| Compound | Description | MIC (μg/mL) vs. M. tuberculosis H37Rv | Source |

|---|---|---|---|

| ANA-12 | 1,8-naphthyridine-3-carbonitrile derivative | 6.25 | rsc.org |

| ANC-2 | 1,8-naphthyridine-3-carbonitrile derivative | 12.5 | rsc.org |

| ANA-1 | 1,8-naphthyridine-3-carbonitrile derivative | 12.5 | rsc.org |

| ANA 6-8 | 1,8-naphthyridine-3-carbonitrile derivatives | 12.5 | rsc.org |

| ANA-10 | 1,8-naphthyridine-3-carbonitrile derivative | 12.5 | rsc.org |

Antimalarial Activity : Mannich bases derived from 4-(7'-bromo-1',5'-naphthyridin-4'-ylamino)phenol have shown significant antimalarial activity. nih.gov Many compounds in this series had IC₅₀ values comparable or superior to mefloquine (B1676156) and amodiaquine (B18356) against both chloroquine-sensitive and chloroquine-resistant isolates of Plasmodium falciparum. nih.gov

Antioxidant Activity : Certain 1,8-naphthyridine-based scaffolds, such as spiro β-Lactams and thiazolidinones, have exhibited significant free radical scavenging activity, indicating their potential as antioxidants. nih.govdntb.gov.ua

Analgesic Activity : In addition to anti-inflammatory effects, some substituted 5-amino nih.govnih.govcapes.gov.brtriazolo[4,3-a] nih.govnih.govnaphthyridine-6-carboxamide derivatives have been found to possess prevalent analgesic (pain-relieving) activity. nih.gov

Alzheimer's Disease Related Activity : The therapeutic potential of 1,8-naphthyridine derivatives extends to neurological disorders, with research suggesting possible applications in conditions like Alzheimer's disease. researchgate.net

Other Potential Activities : Reviews of the 1,8-naphthyridine scaffold list a wide range of other potential biological activities, including anticonvulsant, antidepressant, antiallergic, and diuretic properties, highlighting the chemical diversity and broad therapeutic promise of this class of compounds. tandfonline.comresearchgate.netresearchgate.netnih.gov

Structure Activity Relationships Sar and Rational Drug Design

Influence of the Naphthyridine Core on Biological Activity

The 1,7-naphthyridine (B1217170) ring system, a bicyclic heterocycle containing two nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its rigid structure provides a defined orientation for substituent groups to interact with biological targets. The nitrogen atoms within the rings can act as hydrogen bond acceptors, a crucial interaction for drug-receptor binding. The aromatic nature of the naphthyridine core also allows for π-π stacking interactions with aromatic residues in protein targets.

The biological activities of naphthyridine derivatives are diverse, ranging from anticancer to antimicrobial effects. This versatility stems from the core's ability to serve as a foundation for a wide array of chemical modifications, each tailoring the molecule's properties to a specific therapeutic application. For instance, certain 1,7-naphthyridones have been identified as potent enzyme inhibitors. nih.gov The planarity of the naphthyridine system is also a key feature, enabling intercalation into DNA or binding to the ATP-binding sites of kinases, mechanisms often exploited in cancer therapy.

Role of Substituents on Pharmacological Profile

The pharmacological profile of a 1,7-naphthyridine derivative is intricately tuned by the nature and position of its substituents. Strategic modifications can dramatically alter a compound's potency, selectivity, and pharmacokinetic properties.

Carboxylic Acid at the 6-position: A carboxylic acid group at the 6-position introduces a key functional group for interaction with biological targets. This group can act as a hydrogen bond donor and acceptor and can form ionic interactions with positively charged residues, such as lysine (B10760008) or arginine, in a protein's active site. The presence of a carboxylic acid can also significantly impact the physicochemical properties of the molecule, such as its solubility and acidity (pKa), which are critical for drug absorption and distribution. For instance, in a series of 4-[8-(3-nitrophenyl)-1,7-naphthyridin-6-yl]benzoic acid, the carboxylic acid moiety is a key feature. drugbank.com

Ketone at the 4-position: The introduction of a ketone group at the 4-position, creating a 1,7-naphthyridin-4-one, is a common modification in the development of bioactive compounds. This carbonyl group can act as a hydrogen bond acceptor, forming crucial interactions with biological targets. The presence of the ketone also influences the electronic distribution within the ring system.

Bromine at the 5-position: Similar to chlorine, a bromine atom at the 5-position can engage in halogen bonding and alter the electronic landscape of the naphthyridine core. The larger size and greater polarizability of bromine compared to chlorine can lead to different binding interactions and pharmacological outcomes. Bromination of a naphthyridine skeleton has been shown to result in better antibacterial activity in some derivatives. nih.gov

Impact of Structural Modifications on Efficacy and Safety

The modification of the 8-chloro-1,7-naphthyridine scaffold is a delicate balancing act between enhancing therapeutic efficacy and ensuring an acceptable safety profile. Changes that increase a compound's potency may also introduce off-target effects or increase toxicity.

Computational Approaches in Rational Drug Design

In recent years, computational methods have become indispensable tools in the rational design of drugs, accelerating the discovery and optimization of new therapeutic agents. These in silico techniques provide valuable insights into the interactions between a drug molecule and its biological target, guiding the design of more potent and selective compounds.

Virtual Screening for Lead Optimization

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. nih.gov This approach allows researchers to prioritize which compounds to synthesize and test in the laboratory, saving significant time and resources. For 1,7-naphthyridine derivatives, virtual screening can be employed to explore a wide range of substituents at various positions on the scaffold, identifying those with the highest predicted binding affinity and a favorable drug-like profile. This process can be instrumental in the lead optimization phase, where the goal is to refine the structure of a promising lead compound to improve its activity and pharmacokinetic properties.

Predictive Evaluation of Pharmacological Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net By analyzing the physicochemical properties of a set of known active and inactive compounds, a QSAR model can be developed to predict the activity of new, untested molecules. For 1,7-naphthyridine derivatives, QSAR studies can help to identify the key structural features that are essential for a particular pharmacological effect. japsonline.com Molecular docking simulations, another powerful computational tool, can predict the binding mode of a ligand within the active site of a target protein, providing a detailed picture of the intermolecular interactions that govern binding affinity. tandfonline.com These predictive models are invaluable for guiding the design of new analogs with enhanced potency and a reduced likelihood of off-target effects.

Case Studies of Naphthyridine Derivatives in Drug Development

The therapeutic potential of the broader naphthyridine class of compounds is well-established, with several derivatives having been successfully developed into clinically used drugs. These case studies provide valuable insights into the structure-activity relationships that govern their efficacy.

Gemifloxacin: An antibiotic belonging to the fluoroquinolone class, Gemifloxacin features a 1,8-naphthyridine (B1210474) core. Its structure is optimized for potent antibacterial activity through the inhibition of bacterial DNA gyrase and topoisomerase IV. The substituents on the naphthyridine ring, including a cyclopropyl (B3062369) group at the N-1 position and a pyrrolidine (B122466) derivative at the C-7 position, are crucial for its broad spectrum of activity and pharmacokinetic profile.

Nalidixic Acid: As the first of the quinolone antibiotics, Nalidixic acid also contains a 1,8-naphthyridine core. Its structure, with an ethyl group at the N-1 position and a carboxylic acid at the C-3 position, is essential for its antibacterial activity, which it exerts by inhibiting DNA gyrase. nih.gov While its clinical use is now limited, it laid the foundation for the development of the more potent fluoroquinolones.

Vosaroxin: This anticancer agent is a quinolone derivative that inhibits topoisomerase II. While not a direct 1,7-naphthyridine, its mechanism of action and the importance of its core heterocyclic structure in DNA intercalation and enzyme inhibition are relevant to the broader discussion of naphthyridine-based therapeutics.

These examples underscore the importance of the naphthyridine scaffold and the profound impact that specific structural modifications can have on the pharmacological properties of a molecule, ultimately determining its therapeutic utility.

Applications in Medicinal Chemistry and Pharmaceutical Development

8-Chloro-1,7-naphthyridine as a Pharmaceutical Intermediate and Building Block

Halogenated heterocyclic compounds like this compound are highly valued in synthetic chemistry. The chlorine atom at the 8-position acts as a reactive site, allowing for various chemical modifications. This reactivity is essential for constructing more complex molecules, making this compound a key intermediate in multi-step syntheses.

The versatility of chloro-naphthyridine derivatives is well-documented. For instance, the chlorine atom can be readily substituted through nucleophilic aromatic substitution reactions, enabling the introduction of diverse functional groups. This process is fundamental to building libraries of related compounds for screening and structure-activity relationship (SAR) studies. While specific synthetic examples starting directly from this compound are proprietary or less common in public literature, the analogous reactivity of other chloro-naphthyridines, such as 2-chloro-1,8-naphthyridine (B101967) and 4-chloro-1,5-naphthyridine, demonstrates the utility of the chloro-substituent as a synthetic handle. mdpi.comnih.gov

Lead Compound Identification and Optimization

The process of drug discovery often begins with the identification of a "hit" or "lead" compound that shows promising activity against a biological target. The 1,7-naphthyridine (B1217170) scaffold has been identified as a valuable core structure in this initial phase.

A notable example involves the development of inhibitors for Son of Sevenless 1 (SOS1), a crucial protein in the KRAS signaling pathway, which is often dysregulated in cancer. nih.gov Researchers utilized a "scaffold hopping" strategy to identify novel SOS1 inhibitors, which led them to the 1,7-naphthyridine core as a promising alternative to a quinoline-based scaffold. nih.gov This strategic shift was aimed at improving properties like metabolic stability and reducing off-target effects. nih.gov

Optimization efforts focused on modifying the 1,7-naphthyridine core to enhance potency and pharmacokinetic profiles. This process, known as lead optimization, involves systematically altering the structure of the lead compound to improve its drug-like properties. scienceopen.com The exploration of different substituents on the 1,7-naphthyridine ring was critical in identifying compounds with superior in vitro activity and better performance in cellular assays. nih.gov

Development of Novel Therapeutic Agents

The optimization of the 1,7-naphthyridine scaffold has led to the development of promising new therapeutic candidates.

In the pursuit of SOS1 inhibitors, the lead optimization process culminated in the identification of compound HH0043 . nih.gov This molecule, featuring a 1,7-naphthyridine core, demonstrated potent activity in both biochemical and cellular assays. nih.gov Furthermore, HH0043 exhibited favorable pharmacokinetic properties and significant tumor growth inhibition in a xenograft mouse model of human lung cancer. nih.gov The efficacy of HH0043 was found to be superior to that of another SOS1 inhibitor, BI-3406, at the same dosage, highlighting the potential of this novel 1,7-naphthyridine derivative as a treatment for KRAS-driven cancers. nih.gov

The broader naphthyridine class of compounds, including various isomers, has a rich history in therapeutic development, showing a wide array of biological activities such as antimicrobial, anticancer, and anti-inflammatory effects. nih.govtandfonline.comnih.gov For example, the natural product Bisleuconothine A, which contains a 1,7-naphthyridine alkaloid structure, has shown antineoplastic properties by inhibiting the WNT signaling pathway. nih.gov

Table 1: In Vitro Activities of 1,7-Naphthyridine Derivatives as SOS1 Inhibitors. Data sourced from a study on novel naphthyridine derivatives. nih.gov

Research Tools for Investigating Biological Systems

Beyond their direct therapeutic potential, derivatives of this compound can serve as valuable research tools. Small molecules with high potency and selectivity for a specific biological target are essential for probing cellular pathways and understanding disease mechanisms.

For example, highly selective inhibitors like the 1,7-naphthyridine-based HH0043 can be used to study the specific roles of the SOS1-KRAS interaction in cell signaling. nih.gov By inhibiting this interaction, researchers can investigate the downstream effects on cellular processes like proliferation and survival. Such tools are crucial for validating new drug targets and exploring the intricacies of biological systems. While the primary goal of drug discovery is to develop new medicines, the intermediate compounds and optimized leads often find a secondary life in basic research as chemical probes to elucidate complex biological functions.

Advanced Research Considerations for 8 Chloro 1,7 Naphthyridine

Interaction Studies with Biological Targets

While extensive research has been conducted on various isomers of naphthyridine, particularly the 1,8- and 1,5-naphthyridine (B1222797) cores, specific interaction studies on 8-Chloro-1,7-naphthyridine are still in the nascent stages. However, by drawing parallels with related chloro-substituted and unsubstituted naphthyridine analogs, we can infer potential biological targets and mechanisms of action.

Currently, there is a notable lack of specific binding affinity data for this compound against particular biological targets in publicly available literature. The broader family of naphthyridines, however, is well-documented for its interaction with various enzymes and receptors, primarily due to the nitrogen atoms in the rings which can act as hydrogen bond acceptors.

For instance, derivatives of the isomeric 1,8-naphthyridine (B1210474) have been extensively studied as bacterial topoisomerase inhibitors. These compounds bind to the enzyme-DNA complex, preventing the re-ligation of the DNA strands and leading to bacterial cell death. The affinity of these compounds is often influenced by substituents on the naphthyridine core. It is plausible that this compound could also exhibit affinity for DNA gyrase and topoisomerase IV. The chlorine atom at the 8-position could potentially influence binding through steric and electronic effects within the enzyme's binding pocket.

Molecular docking studies on newly synthesized 1,8-naphthyridine derivatives have revealed strong binding affinities and favorable interactions with key biological targets, suggesting their potential as therapeutic agents. Similar computational assessments for this compound could provide valuable insights into its potential binding modes and affinities for various targets.

The biological activity of naphthyridine derivatives is intrinsically linked to their structural features. The chlorine atom in this compound is an electron-withdrawing group, which can significantly alter the electron density of the naphthyridine ring system. This modification can influence the molecule's ability to participate in crucial interactions such as hydrogen bonding and π-π stacking with biological macromolecules.

Structure-activity relationship (SAR) studies on other substituted naphthyridines have provided valuable insights. For example, in a series of 1,5-naphthyridinyl novel bacterial topoisomerase inhibitors, the presence of chloro groups at certain positions of a pyridoxazinone moiety retained potency and spectrum. nih.gov Similarly, in another study on 1,8-naphthyridine derivatives as antitumor agents, a 5-chloro group was found to decrease cytotoxic activity, highlighting the critical role of substituent placement. nih.gov

For this compound, the chlorine at the 8-position could play several roles:

Modulation of pKa: The electron-withdrawing nature of chlorine can lower the pKa of the ring nitrogens, affecting their protonation state at physiological pH and thereby influencing interactions with biological targets.

Direct Interaction: The chlorine atom itself can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-receptor binding.

Metabolic Stability: The presence of a halogen can block sites of metabolism, potentially increasing the compound's half-life in biological systems.

Further research is necessary to elucidate the precise mechanisms through which the 8-chloro substitution impacts the biological activity of the 1,7-naphthyridine (B1217170) scaffold.

Complex Formation and Metal Chelation

The nitrogen atoms in the 1,7-naphthyridine ring system provide potential coordination sites for metal ions. The geometry of 1,7-naphthyridine, with its two nitrogen atoms on the same side of the molecule, makes it a potential bidentate ligand, capable of forming chelate complexes with various metals. The ability of naphthyridine derivatives to form stable metal complexes has been explored for applications in catalysis, materials science, and as potential therapeutic agents.

The 1,8-naphthyridine scaffold, with its flanking nitrogen centers, is a well-known binucleating ligand in coordination chemistry. escholarship.org It has been used to support bimetallic complexes, where the two metal centers can exhibit cooperative effects in catalysis and substrate activation. escholarship.orgnih.gov

For this compound, the presence of the chlorine atom could influence its coordination chemistry in several ways:

Electronic Effects: The electron-withdrawing nature of the chlorine atom can modulate the electron density on the nitrogen atoms, thereby affecting the strength of the metal-ligand bonds.

Steric Hindrance: The chlorine atom at the 8-position, adjacent to the nitrogen at position 7, may introduce steric hindrance that could affect the coordination geometry and the stability of the resulting metal complexes.

Investigations into the complex formation and metal chelation properties of this compound could open up new avenues for its application in various fields.

Future Research Directions and Unexplored Potential

The field of research surrounding this compound is ripe with opportunities for exploration. Based on the known properties of related naphthyridine compounds and the unique structural features of this particular derivative, several future research directions can be proposed:

Synthesis of Derivatives: A key area for future research is the synthesis of a library of derivatives based on the this compound scaffold. Modifications at other positions of the naphthyridine ring could lead to compounds with enhanced biological activity and selectivity.

Biological Screening: These newly synthesized derivatives should be subjected to broad biological screening to identify potential therapeutic applications. Based on the activities of other naphthyridines, promising areas for investigation include antibacterial, antifungal, anticancer, and antiviral activities. nih.gov

Binding and Mechanistic Studies: For any identified active compounds, detailed binding affinity assessments and mechanistic studies will be crucial. This would involve identifying the specific biological targets and elucidating the molecular interactions that govern the compound's activity. Techniques such as X-ray crystallography of ligand-protein complexes could provide invaluable structural insights.

Coordination Chemistry: A thorough investigation of the coordination chemistry of this compound with a range of transition metals is warranted. This could lead to the development of novel catalysts, functional materials, or metallodrugs.

Computational Modeling: In silico studies, including molecular docking and quantum chemical calculations, can be employed to predict the binding modes of this compound derivatives with various biological targets and to understand the electronic properties that influence their reactivity and complex formation.

The table below summarizes potential areas of future research for this compound.

| Research Area | Focus | Potential Applications |

| Medicinal Chemistry | Synthesis of novel derivatives and evaluation of their biological activity. | Development of new antibacterial, anticancer, and antiviral agents. |

| Biophysical Chemistry | Binding affinity studies with various enzymes and receptors. | Understanding the molecular basis of biological activity. |

| Structural Biology | X-ray crystallography of complexes with biological targets. | Rational drug design and optimization. |

| Inorganic Chemistry | Synthesis and characterization of metal complexes. | Catalysis, materials science, and development of metallodrugs. |

| Computational Chemistry | Molecular modeling and simulation of interactions. | Prediction of biological activity and guidance for synthetic efforts. |

Q & A

Q. What are the common synthetic routes for 8-chloro-1,7-naphthyridine, and how do reaction conditions influence yield?

- Methodological Answer : A widely used method involves cyclization reactions starting from substituted pyridine precursors. For example, 2-methoxy-3-aminopyridine can undergo amino protection, hydroformylation, and Lewis acid-mediated cyclization with acrylates to form intermediates like this compound-3-carboxylate . Chlorination using reagents like POCl₃ or PCl₅ at elevated temperatures (80–100°C) introduces the chloro substituent at position 7. Key factors affecting yield include solvent polarity (e.g., DMF vs. THF), reaction time (typically 6–12 hours), and stoichiometric ratios of chlorinating agents .

Q. How can substitution reactions at the chlorine position be optimized for regioselectivity?

- Methodological Answer : The chlorine atom at position 8 is susceptible to nucleophilic substitution. For amine substitution, sodamide in liquid ammonia or potassium tert-butoxide in DMF at 0–5°C facilitates regioselective displacement. For example, hydrazine hydrate replaces chlorine with hydrazine under reflux in ethanol (99% yield) . Steric and electronic effects of neighboring substituents (e.g., methyl groups at position 6) can hinder or direct reactivity, requiring temperature modulation (e.g., 5°C for bulky nucleophiles) to avoid side reactions .

Q. What spectroscopic techniques are critical for characterizing this compound derivatives?

- Methodological Answer :

- ¹H/¹³C NMR : Distinguishes positional isomers via coupling patterns (e.g., aromatic protons at δ 8.2–9.0 ppm for naphthyridine core) .

- Mass Spectrometry (MS) : Confirms molecular weight (e.g., m/z 209.04 for 4-bromo-1,7-naphthyridine) and fragmentation patterns .

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at 1677 cm⁻¹ in ester derivatives) .

Advanced Research Questions

Q. How can contradictory data on biological activity of this compound derivatives be resolved?

- Methodological Answer : Discrepancies in antimicrobial or cytotoxic activity often arise from structural variations (e.g., substituent polarity) or assay conditions. For example:

- Antibacterial Activity : Disc diffusion assays (e.g., 200 µg/disc) may show larger inhibition zones for 8-amino derivatives compared to chloro analogs due to enhanced membrane penetration .

- Cytotoxicity : IC₅₀ values against MCF7 cells vary with substituents; electron-withdrawing groups (e.g., nitro) enhance activity by stabilizing DNA intercalation .

Standardization of assay protocols (e.g., MIC vs. IC₅₀) and computational modeling (e.g., docking studies) are recommended to reconcile data .

Q. What strategies minimize byproducts during multi-step synthesis of this compound analogs?

- Methodological Answer :

- Protection/Deprotection : Use of benzyl or trityl groups for amine protection during cyclization prevents unwanted side reactions (e.g., over-oxidation) .

- Catalytic Optimization : Lewis acids like AlCl₃ improve cyclization efficiency (yield >70%) by stabilizing transition states .

- Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) isolates isomers (e.g., 1,7 vs. 1,8-naphthyridines) .

Q. How do electronic effects influence the reactivity of halogenated 1,7-naphthyridines in cross-coupling reactions?

- Methodological Answer : The electron-deficient naphthyridine core facilitates Suzuki-Miyaura couplings. For 8-chloro derivatives:

- Electron-Withdrawing Groups (Cl, Br) : Enhance oxidative addition with Pd catalysts (e.g., Pd(PPh₃)₄) in dioxane/H₂O at 80°C .

- Steric Hindrance : Bulky substituents (e.g., 3-methylpyridyl) require longer reaction times (24–48 hours) and higher catalyst loading (5 mol%) .

Monitoring via TLC or HPLC ensures completion while minimizing dehalogenation byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.